molecular formula C7H6N2O2 B119866 6-Aminobenzo[d]isoxazol-3(2H)-one CAS No. 149897-43-8

6-Aminobenzo[d]isoxazol-3(2H)-one

Cat. No.: B119866
CAS No.: 149897-43-8
M. Wt: 150.13 g/mol
InChI Key: YNYYNLQXGSIQMV-UHFFFAOYSA-N
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Description

6-Aminobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that features an isoxazole ring fused with a benzene ring and an amino group at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminobenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-hydroxyacetamide with 4-bromo-2-fluorobenzonitrile in the presence of a base such as potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF) as a solvent . The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-Aminobenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

6-Aminobenzo[d]isoxazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminobenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, isoxazole derivatives have been shown to bind to potassium voltage-gated channels, affecting their function . This interaction can modulate various biological pathways, leading to therapeutic effects such as anticonvulsant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 6th position and the fused isoxazole-benzene ring system differentiate it from other similar compounds, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

6-amino-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYYNLQXGSIQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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